molecular formula C9H5NO6 B14391921 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid CAS No. 88220-89-7

7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B14391921
CAS No.: 88220-89-7
M. Wt: 223.14 g/mol
InChI Key: SUVPWSCFLSARJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid, often involves cyclization reactions. One common method is the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach includes the use of palladium-catalyzed ring closure reactions .

Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve scalable cyclization reactions. For example, the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols has been reported to produce benzofurans efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit rapid sodium ion influx in myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes it effective in treating certain cardiac conditions.

Comparison with Similar Compounds

Comparison: While these compounds share the benzofuran core structure, 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid is unique due to its nitro and carboxylic acid functional groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88220-89-7

Molecular Formula

C9H5NO6

Molecular Weight

223.14 g/mol

IUPAC Name

7-hydroxy-4-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5NO6/c11-6-2-1-5(10(14)15)4-3-7(9(12)13)16-8(4)6/h1-3,11H,(H,12,13)

InChI Key

SUVPWSCFLSARJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C=C(O2)C(=O)O)O

Origin of Product

United States

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